
2-Chloro-4,6-dimorpholino-1,3,5-triazine
概要
説明
CL-97020は、ヘキサニトロヘキサアザイソワートジタンとしても知られており、多環式ニトロアミン系爆発物です。これは、現在入手可能な最も強力な高エネルギー物質の一つです。 この化合物は、その高密度と優れた爆轟特性で知られており、様々な軍事および産業用途における貴重な成分となっています .
Safety and Hazards
作用機序
ヘキサニトロヘキサアザイソワートジタンの作用機序は、分解時にエネルギーが急速に放出されることを伴います。このプロセスは、分子内の窒素-窒素結合の切断によって開始され、非常に反応性の高い中間体を形成します。 これらの中間体はさらに分解して大量のガスと熱を生成し、爆発反応が起こります .
類似化合物の比較
類似化合物
シクロトリメチレントリニトロアミン(RDX): 同様の用途を持つ別の強力な高エネルギー物質です。
シクロテトラメチレンテトラニトロアミン(HMX): 高安定性と高エネルギー含有量で知られています。
トリニトロトルエン(TNT): ヘキサニトロヘキサアザイソワートジタンと比較して、エネルギー含有量が低い、広く使用されている爆発物です
独自性
ヘキサニトロヘキサアザイソワートジタンは、他の高エネルギー物質と比較して、優れた爆轟特性と高密度を持つため、際立っています。 その独特のケージ構造により、より効率的にエネルギーを放出することができ、高性能が求められる用途では最適な選択肢となります .
生化学分析
Biochemical Properties
2-Chloro-4,6-dimorpholino-1,3,5-triazine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with various biomolecules, including proteins and enzymes, by forming covalent bonds with nucleophilic groups. This interaction can lead to the inhibition of enzyme activity, which is crucial in regulating biochemical pathways. For example, this compound has been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases, which are essential in cell signaling and metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PI3K and mTOR kinases by this compound can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and metabolic pathways, thereby altering cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes, such as PI3K and mTOR kinases, through covalent interactions with nucleophilic groups. This binding inhibits the enzymatic activity, leading to downstream effects on cell signaling pathways and gene expression . The inhibition of these kinases can result in the suppression of cell growth and proliferation, making this compound a potential therapeutic agent for cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable at room temperature, but its activity can decrease over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cellular functions. Degradation products may also form over time, potentially altering the compound’s efficacy and safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which this compound is both effective and safe for use in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or lose biological activity . The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved in the metabolism of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of this compound can influence its activity and efficacy in different tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm or nucleus, where it can interact with target enzymes and proteins. The localization of this compound can affect its ability to modulate cellular processes and exert its biochemical effects.
準備方法
合成経路と反応条件
ヘキサニトロヘキサアザイソワートジタンの合成には、複数の段階が含まれますこの中間体は、次に脱ベンジル化されてヘキサアザイソワートジタンを形成し、その後ニトロ化されてヘキサニトロヘキサアザイソワートジタンが生成されます .
工業生産方法
ヘキサニトロヘキサアザイソワートジタンの工業生産は、収率、純度、環境への配慮を最適化することに重点を置いています。 このプロセスには、反応条件、特に温度、圧力、特定の触媒の使用を慎重に制御して、高効率と副生成物の最小化を保証することが含まれます .
化学反応の分析
反応の種類
ヘキサニトロヘキサアザイソワートジタンは、次のような様々な化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。
還元: この反応は、水素の付加または酸素の除去を伴います。
置換: この反応は、一つの原子または原子団を別の原子または原子団で置き換えることを伴います。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、強酸と強塩基、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤があります。 これらの反応は、通常、安全と効率を確保するために、制御された温度と圧力条件で行われます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、ヘキサニトロヘキサアザイソワートジタンの酸化は、様々な窒素酸化物を生成する可能性がありますが、還元はアミンや他の窒素含有化合物を生成する可能性があります .
科学研究への応用
ヘキサニトロヘキサアザイソワートジタンは、次のような多くの科学研究への応用があります。
化学: 他の化合物の合成において、高エネルギー物質として使用されます。
生物学: 特に爆発特性の文脈において、生物系への潜在的な影響について研究されています。
医学: その高いエネルギー含有量のため、標的薬物送達システムにおける潜在的な用途について調査されています。
科学的研究の応用
Hexanitrohexaazaisowurtzitane has numerous scientific research applications, including:
Chemistry: Used as a high-energy material in the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of its explosive properties.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its high energy content.
Industry: Utilized in the production of explosives, propellants, and pyrotechnics
類似化合物との比較
Similar Compounds
Cyclotrimethylenetrinitramine (RDX): Another powerful high-energy material with similar applications.
Cyclotetramethylenetetranitramine (HMX): Known for its high stability and energy content.
Trinitrotoluene (TNT): A widely used explosive with lower energy content compared to hexanitrohexaazaisowurtzitane
Uniqueness
Hexanitrohexaazaisowurtzitane stands out due to its superior detonation properties and higher density compared to other high-energy materials. Its unique cage structure allows for a more efficient release of energy, making it a preferred choice for applications requiring high performance .
特性
IUPAC Name |
4-(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN5O2/c12-9-13-10(16-1-5-18-6-2-16)15-11(14-9)17-3-7-19-8-4-17/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCCBNGHFYBVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)Cl)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279734 | |
| Record name | 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7597-22-0 | |
| Record name | 7597-22-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7597-22-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Q1: What is the significance of the molecular structure of 2-Chloro-4,6-dimorpholino-1,3,5-triazine?
A1: The abstract highlights that the molecule of this compound possesses an approximate mirror plane and both of its morpholine rings adopt chair conformations []. This structural information is crucial for understanding the compound's potential interactions with other molecules, its physical and chemical properties, and could serve as a starting point for further research into its potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![furo[3,2-c]pyridin-4(5H)-one](/img/structure/B1296045.png)
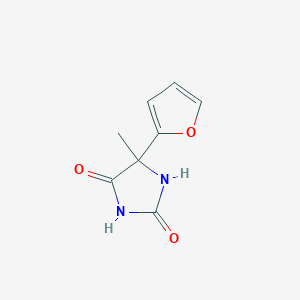
![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole](/img/structure/B1296047.png)
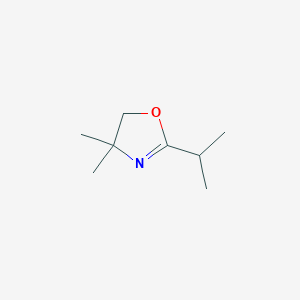


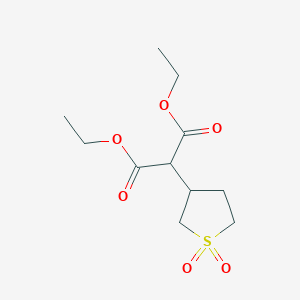



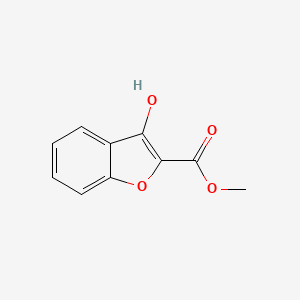

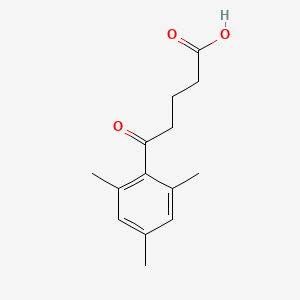
![Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B1296071.png)
